Abz-gln-val-val-ala-gly-ala-ethylenediamine-dnp
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Overview
Description
Abz-gln-val-val-ala-gly-ala-ethylenediamine-dnp is a peptide derivative. Let’s break down its structure:
Abz: 2-aminobenzoyl group
GLN: Glutamine
VAL: Valine
ALA: Alanine
GLY: Glycine
ETHYLENEDIAMINE-DNP: Ethylenediamine with a dinitrophenyl (DNP) group attached.
Preparation Methods
Synthetic Routes:: The synthesis of Abz-gln-val-val-ala-gly-ala-ethylenediamine-dnp involves solid-phase peptide synthesis (SPPS). Sequentially, amino acids are added to a growing peptide chain anchored on a solid support. Protecting groups ensure selective reactions at specific sites. The final product is cleaved from the resin.
Reaction Conditions::Coupling: Amino acids are coupled using reagents like and .
Deprotection: Removal of protecting groups (e.g., ).
Industrial Production:: Industrial-scale production typically follows similar principles but with optimized conditions.
Chemical Reactions Analysis
Abz-gln-val-val-ala-gly-ala-ethylenediamine-dnp can undergo various reactions:
Oxidation: DNP group can be oxidized.
Reduction: Reduction of the DNP group.
Substitution: Nucleophilic substitution reactions. Common reagents include , , and . Major products depend on reaction conditions and functional groups involved.
Scientific Research Applications
Abz-gln-val-val-ala-gly-ala-ethylenediamine-dnp finds applications in:
Fluorescence Studies: Abz serves as a fluorophore.
Peptide Chemistry: Investigating peptide interactions.
Enzyme Substrate: DNP group mimics natural substrates.
Drug Delivery: Modified peptides for targeted drug delivery.
Mechanism of Action
The compound’s mechanism involves binding to specific receptors or enzymes due to its peptide nature. Further studies are needed to elucidate detailed pathways.
Comparison with Similar Compounds
Similar compounds include other peptide derivatives with fluorophores or functional groups. Abz-gln-val-val-ala-gly-ala-ethylenediamine-dnp stands out due to its unique combination of amino acids and the DNP moiety.
Remember that this compound’s applications continue to evolve as research progresses.
Biological Activity
Introduction
The compound Abz-gln-val-val-ala-gly-ala-ethylenediamine-dnp is a synthetic peptide notable for its complex structure, which includes the 2-aminobenzoyl (Abz) and 2,4-dinitrophenyl (dnp) moieties. This compound has garnered attention in biochemical research due to its potential applications as a substrate for various enzymes, particularly in studies involving enzyme kinetics and substrate specificity.
Chemical Structure and Properties
The chemical structure of this compound can be broken down into its components:
- Abz Group : Acts as a fluorophore, allowing for fluorescence detection.
- Dnp Group : Serves as a quencher, enhancing the sensitivity of fluorescence measurements.
This combination makes it particularly useful in assays where enzyme activity is monitored through changes in fluorescence intensity upon substrate cleavage.
Table 1: Structural Features of this compound
Component | Description |
---|---|
Abz | 2-Aminobenzoyl group, fluorophore |
Dnp | 2,4-Dinitrophenyl group, quencher |
Amino Acids | Glutamine (Gln), Valine (Val), Alanine (Ala), Glycine (Gly) |
Enzyme Substrates
This compound has been studied primarily as a substrate for various proteases. The presence of the Abz group allows for the detection of enzyme activity through fluorescence changes upon cleavage. Notably, it has been shown to serve as an effective substrate for cathepsin B , a cysteine protease involved in various physiological processes.
Case Study: Cathepsin B Activity
In research involving cathepsin B, the cleavage of this compound resulted in a measurable increase in fluorescence intensity. This property was exploited to assess enzyme kinetics and inhibition under varying pH conditions. The results indicated that cathepsin B cleaves this substrate efficiently, making it suitable for further studies on enzyme specificity and activity.
Table 2: Enzymatic Activity Data
Enzyme | Substrate | Cleavage Efficiency | pH Conditions |
---|---|---|---|
Cathepsin B | This compound | High | pH 5.5 - 6.0 |
Mechanistic Insights
The mechanism of action for this compound as a substrate involves specific interactions with the active site of cathepsin B. The flexibility of the peptide backbone and the arrangement of amino acids contribute to its recognition and cleavage by the enzyme.
Interaction Studies
Research has indicated that variations in amino acid composition can significantly affect substrate recognition by proteases. For instance, modifications to the peptide sequence can alter binding affinities and cleavage rates, providing insights into enzyme-substrate interactions.
Table 3: Comparative Analysis of Similar Compounds
Compound Name | Key Features | Specificity |
---|---|---|
Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH | Similar fluorophore/quencher | High specificity to cathepsin B |
Abz-Ala-Phe-Arg-Ser-Ala-Ala-Gln-EDDnp | Contains EDDnp quencher | Selective for cysteine cathepsins |
Abz-Gly-Phe-Val-Ala-Gly-Dnp | Shorter peptide chain | Investigated for different protease interactions |
Properties
Molecular Formula |
C40H55F3N12O14 |
---|---|
Molecular Weight |
984.9 g/mol |
IUPAC Name |
2-[(2-aminobenzoyl)amino]-N-[1-[[1-[[1-[[2-[[1-[2-(2,4-dinitroanilino)ethylamino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C38H54N12O12.C2HF3O2/c1-19(2)31(48-38(58)32(20(3)4)47-36(56)27(13-14-29(40)51)46-35(55)24-9-7-8-10-25(24)39)37(57)45-22(6)34(54)43-18-30(52)44-21(5)33(53)42-16-15-41-26-12-11-23(49(59)60)17-28(26)50(61)62;3-2(4,5)1(6)7/h7-12,17,19-22,27,31-32,41H,13-16,18,39H2,1-6H3,(H2,40,51)(H,42,53)(H,43,54)(H,44,52)(H,45,57)(H,46,55)(H,47,56)(H,48,58);(H,6,7) |
InChI Key |
PSCWOMHZMAAWBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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